Biochemical Strand Transfer Inhibition
HIV-1 integrase inhibitor 4 retains potent antiviral activity against the raltegravir-associated Y143R integrase mutant with an EC50 of 0.6 nM, representing a 0.3-fold change relative to wild-type HIV-1. In contrast, raltegravir (RAL) exhibits an EC50 of approximately 160 nM against the same Y143R mutant, corresponding to a 41-fold reduction in potency [1].
| Evidence Dimension | Antiviral potency against Y143R mutant HIV-1 (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.6 ± 0.1 nM (fold change = 0.3 relative to WT) |
| Comparator Or Baseline | Raltegravir (RAL): EC50 ≃ 160 nM (fold change ≃ 41 relative to WT) |
| Quantified Difference | 267-fold lower EC50 for HIV-1 integrase inhibitor 4 vs RAL against Y143R mutant |
| Conditions | Single-cycle HIV-1 vector infection assay in human osteosarcoma (HOS) cells; values represent mean ± SD |
Why This Matters
This 267-fold potency advantage against a clinically prevalent RAL-resistant mutant makes the compound essential for studies of cross-resistance and for validating next-generation INSTIs that must overcome Y143 pathway resistance.
- [1] Zhao, X. Z., Smith, S. J., Métifiot, M., Johnson, B. C., Marchand, C., Pommier, Y., Hughes, S. H., & Burke, T. R. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology, 11(4), 1074–1081. Table 2. View Source
